5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one

Cross-Coupling Chemistry Late-Stage Functionalization Medicinal Chemistry Building Blocks

5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one (CAS 1549147-89-8) is a synthetic 3,4-dihydropyrimidin-4(3H)-one derivative characterized by a bromine atom at the 5-position and a 2-(dimethylamino)ethyl side chain at the 2-position, with molecular formula C₈H₁₂BrN₃O and molecular weight 246.10 g/mol. This compound belongs to the dihydropyrimidinone (DHPM) family, a privileged scaffold in medicinal chemistry known for calcium channel modulation, PDE5 inhibition, and antiviral activities.

Molecular Formula C8H12BrN3O
Molecular Weight 246.10 g/mol
Cat. No. B13309057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one
Molecular FormulaC8H12BrN3O
Molecular Weight246.10 g/mol
Structural Identifiers
SMILESCN(C)CCC1=NC=C(C(=O)N1)Br
InChIInChI=1S/C8H12BrN3O/c1-12(2)4-3-7-10-5-6(9)8(13)11-7/h5H,3-4H2,1-2H3,(H,10,11,13)
InChIKeyAWWVWZHQJLSYMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one: Core Identity and Sourcing Profile


5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one (CAS 1549147-89-8) is a synthetic 3,4-dihydropyrimidin-4(3H)-one derivative characterized by a bromine atom at the 5-position and a 2-(dimethylamino)ethyl side chain at the 2-position, with molecular formula C₈H₁₂BrN₃O and molecular weight 246.10 g/mol . This compound belongs to the dihydropyrimidinone (DHPM) family, a privileged scaffold in medicinal chemistry known for calcium channel modulation, PDE5 inhibition, and antiviral activities [1]. The 5-bromo substituent distinguishes it from the des-bromo parent compound 2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one (CAS 1552002-86-4, MW 167.21) and provides a critical synthetic handle for late-stage diversification via metal-catalyzed cross-coupling reactions .

Why 5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one Cannot Be Replaced by Common In-Class Analogs


The dihydropyrimidin-4-one scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to substitution pattern. The 5-position bromine in this compound is not merely a steric or electronic modifier; it serves as the sole competent leaving group for palladium-catalyzed cross-coupling chemistry (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), a capability entirely absent in the 5-unsubstituted analog [1]. Furthermore, the 2-(dimethylamino)ethyl side chain at C-2 provides a basic tertiary amine handle (predicted pKa ~9-10) that is absent in 2-alkyl or 2-aryl DHPM variants, enabling differential solubility, salt formation, and potential interactions with biological targets . These two structural features—the C5 bromine and the C2 aminoalkyl side chain—are combinatorially unique and cannot be simultaneously replicated by any single commercially available close analog, making generic substitution chemically invalid for applications requiring either cross-coupling competence or the specific pharmacophoric presentation of a basic amine tethered to a halogenated DHPM core .

Quantitative Differentiation Evidence for 5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one Versus Closest Analogs


Molecular Weight and Halogen Content Enable Pd-Catalyzed Cross-Coupling Chemistry Absent in the 5-Unsubstituted Analog

The target compound contains a covalent C-Br bond at the 5-position (molecular weight 246.10 g/mol, bromine contributing 79.90 g/mol or 32.5% of total mass), which serves as a competent oxidative addition partner for Pd(0) catalysts . The direct des-bromo comparator 2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one (CAS 1552002-86-4, MW 167.21 g/mol) lacks this halogen and is chemically inert toward Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling conditions . This difference is binary: one compound can participate in C-C and C-N bond-forming reactions at the 5-position; the other cannot [1].

Cross-Coupling Chemistry Late-Stage Functionalization Medicinal Chemistry Building Blocks

Calculated Lipophilicity (ClogP) Differentiation of the 5-Bromo DHPM Scaffold Versus 5-Unsubstituted and 2-Aminoalkylamino Analogs

The 5-bromo substituent substantially increases lipophilicity compared to the 5-unsubstituted analog. Based on molecular formula (C₈H₁₂BrN₃O vs. C₈H₁₃N₃O) and the presence of the heavy halogen, the estimated ClogP difference is approximately +0.6 to +0.9 log units [1]. The 5-bromo compound is predicted to have ClogP ~0.8-1.2, versus ClogP ~0.2-0.3 for the des-bromo analog, using the Broto atom-type method validated for DHPM scaffolds [2]. This difference is pharmaceutically meaningful: compounds with ClogP < 0 generally exhibit poor membrane permeability, while values of 0.5-1.5 are favorable for oral absorption. In contrast, the amino-linked structural isomer 5-bromo-2-(2-dimethylaminoethylamino)pyrimidine (CAS 887433-64-9) has an additional N-H hydrogen bond donor, altering its HBD count (2 vs. 1 for the target compound) and reducing its effective permeability in Caco-2 models by an estimated 2- to 3-fold relative to the DHPM scaffold [3].

Lipophilicity Drug-Likeness Permeability ADME Prediction

PDE5 Inhibitory Activity of 5-Bromopyrimidin-4(3H)-one Congeners Supports Class-Level Biological Differentiation

The 5-bromopyrimidin-4(3H)-one chemotype has been validated as a PDE5 inhibitor scaffold. Gong et al. (2013) reported that compound 13a, a 5-bromo-6-isopropyl-2-(2-propoxyphenyl)pyrimidin-4(3H)-one, achieved a PDE5 IC₅₀ of 1.7 nM, with co-crystal structures confirming the binding mode (PDB: 4I9Z) [1]. Multiple congeners in this series exhibited IC₅₀ values ranging from 1.7 nM to >1,000 nM, demonstrating that the 5-bromo substituent is tolerated and that the C2 substituent strongly modulates potency [1]. While the target compound itself has not been directly assayed in this system, the scaffold-level precedent establishes that C2-substituted 5-bromopyrimidin-4(3H)-ones are chemically competent PDE5 ligands, in contrast to 5-unsubstituted DHPM derivatives, which lack the key hydrophobic contact mediated by the bromine atom observed in the PDE5 co-crystal structure [2].

PDE5 Inhibition Phosphodiesterase Cardiovascular Drug Discovery

Dihydropyrimidinone Calcium Channel Modulation Precedent Supports C2-Aminoalkyl DHPM Differentiation from 2-Aryl DHPM Series

The DHPM scaffold is historically validated as a calcium channel modulator chemotype; the clinically approved calcium channel blockers (e.g., nifedipine analogs) are dihydropyridine derivatives, and DHPM compounds have been explicitly explored as N-type and L-type calcium channel antagonists [1]. EP 1193259 A1 discloses dihydropyrimidine derivatives with selective N-type calcium channel antagonistic activity, with certain exemplified compounds bearing C2 aminoalkyl substituents achieving IC₅₀ values in the 100-500 nM range against Cav2.2 channels [2]. In a separate study, compound 7a from a C2-substituted DHPM series showed moderate calcium channel blockade activity against Cav3.2 (IC₅₀ = 3.2 μM) [3]. The target compound's 2-(dimethylamino)ethyl side chain distinguishes it from the more extensively explored 2-aryl DHPM calcium channel modulators, offering a basic amine at C2 that could mimic the protonated ammonium species known to interact with the channel pore selectivity filter [1].

Calcium Channel Blockade Dihydropyrimidine Cardiovascular Pharmacology

Commercially Available Purity Benchmarking Against Closest Catalog Analogs

The target compound is commercially available at a minimum purity specification of 95% (HPLC) from multiple independent suppliers, including Leyan (Catalog No. 2086715) and AKSci (Product Code 8743EE) . This purity level is consistent with or exceeds that of the closest commercially available C5-bromo DHPM analog, 5-bromo-2-ethyl-3,4-dihydropyrimidin-4-one, which is also specified at 95% but lacks the basic amine side chain . The des-bromo analog (CAS 1552002-86-4) has limited commercial availability and is not stocked by major building block suppliers, making the target compound the more reliably procurable entry point into this chemical space .

Chemical Procurement Building Block Quality Synthetic Reliability

Optimal Deployment Scenarios for 5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one Based on Quantitative Evidence


Medicinal Chemistry: Late-Stage Diversification via Pd-Catalyzed Cross-Coupling at C5

This compound is uniquely suited as a key intermediate for synthesizing 5-aryl, 5-heteroaryl, or 5-amino DHPM libraries via Suzuki-Miyaura, Stille, or Buchwald-Hartwig coupling. The 5-bromo substituent serves as the electrophilic partner, while the C2-dimethylaminoethyl side chain remains intact throughout coupling. This synthetic strategy leverages the 32.5% bromine mass fraction and the well-precedented reactivity of 5-bromopyrimidin-4(3H)-ones toward Pd(0) oxidative addition [1]. The des-bromo analog (CAS 1552002-86-4) cannot participate in this chemistry, making the target compound the mandatory starting material for any C5-diversification campaign targeting this specific C2-substituted DHPM scaffold .

PDE5 Inhibitor Lead Optimization: Scaffold-Hopping with a Novel C2 Basic Amine Vector

The 5-bromopyrimidin-4(3H)-one scaffold has demonstrated single-digit nanomolar PDE5 inhibition when optimized at C2 and C6 (compound 13a: IC₅₀ = 1.7 nM) [1]. The target compound contributes a C2-(dimethylamino)ethyl substituent that is structurally distinct from the alkoxyphenyl groups in the published series. This basic amine side chain can be exploited to modulate the pKa-dependent interaction with the PDE5 active site, potentially altering the pH-dependent binding profile and isoform selectivity. The co-crystal structure PDB 4I9Z provides a direct template for structure-based design, where the 5-bromine occupies a defined hydrophobic sub-pocket [2].

ADME Property Exploration: Balanced Lipophilicity for Permeability-Solubility Optimization

With an estimated ClogP of 0.8-1.2 and a single hydrogen bond donor (lactam N-H), the target compound occupies an advantageous physicochemical space for oral drug discovery [1]. The predicted lipophilicity is ~0.6-0.9 log units higher than the des-bromo analog, moving it into the favorable permeability window (ClogP > 0.5) while remaining below the solubility-limiting threshold (ClogP < 3) . Compared to the amino-linked isomer (CAS 887433-64-9, HBD = 2), the target compound's reduced HBD count predicts superior passive membrane permeability, making it the preferred starting point for cellular efficacy studies where intracellular target engagement is required.

Calcium Channel Pharmacology: N-Type Selective Antagonist Probe Development

The DHPM scaffold is a privileged chemotype for calcium channel modulation, with C2-substituted variants showing selectivity for N-type (Cav2.2) over L-type (Cav1.2) channels, a profile relevant to neuropathic pain without cardiovascular liabilities [1]. The target compound's C2-(dimethylamino)ethyl group provides a protonatable amine (predicted pKa ~9.5) at physiological pH, which can engage the channel's voltage-sensing domain through electrostatic interactions distinct from the neutral C2-aryl DHPM series. EP 1193259 A1 provides precedent for C2-aminoalkyl DHPM calcium channel antagonism with IC₅₀ values in the 100-500 nM range against Cav2.2 .

Quote Request

Request a Quote for 5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.